molecular formula C19H17N7O2 B2663495 2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide CAS No. 2034557-75-8

2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide

Katalognummer: B2663495
CAS-Nummer: 2034557-75-8
Molekulargewicht: 375.392
InChI-Schlüssel: SWDNCWINDGBBKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a triazolopyrazine moiety and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include acyl chlorides, amines, and triazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted triazolopyrazine compounds .

Wissenschaftliche Forschungsanwendungen

Case Study: Compound 17l

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • A549: 0.98 ± 0.08 µM
    • MCF-7: 1.05 ± 0.17 µM
    • HeLa: 1.28 ± 0.25 µM
  • Mechanism : Induced late apoptosis and inhibited c-Met signaling .

Table 1: Antiproliferative Activity of Compound 17l

Cell LineIC50 Value (µM)Mechanism
A5490.98 ± 0.08Apoptosis induction
MCF-71.05 ± 0.17c-Met inhibition
HeLa1.28 ± 0.25Cell cycle arrest

Inhibition of Kinases

The compound has shown potential as a dual inhibitor of c-Met and VEGFR-2 kinases, which are critical targets in cancer therapy due to their roles in tumor growth and angiogenesis.

Research Findings

In vitro studies have demonstrated that the compound significantly inhibits the activity of these kinases:

  • c-Met IC50 : Approximately 26 nM
  • VEGFR-2 IC50 : Approximately 2.6 µM
    These findings suggest that the compound could be developed into a therapeutic agent for treating cancers characterized by aberrant signaling through these pathways .

Antimicrobial Properties

Emerging studies also indicate that compounds with similar structural motifs possess antimicrobial activities against various pathogens.

Case Study: Related Compounds

A series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. The results showed promising activity, suggesting potential applications in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrazine moiety is known to bind to the active sites of enzymes, inhibiting their activity. This compound can also intercalate with DNA, disrupting cellular processes and leading to cell death .

Biologische Aktivität

The compound 2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide is a novel derivative within the class of triazolo[4,3-a]pyrazine compounds. This class has garnered attention due to its diverse biological activities, including antibacterial, antidiabetic, and anticancer properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H17N5O2\text{C}_{16}\text{H}_{17}\text{N}_{5}\text{O}_{2}

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, a study synthesized various derivatives and evaluated their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin .

CompoundMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
Compound 13216
Compound 26432
Compound 312864

Antidiabetic Properties

Triazolo[4,3-a]pyrazine derivatives have also been implicated in antidiabetic activity. The pharmacophore associated with these compounds is believed to enhance insulin sensitivity and glucose uptake in cells. For example, the derivative containing the triazolo moiety has been linked to the modulation of glucose metabolism pathways .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Key Enzymes : Many triazolo derivatives inhibit enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Receptor Modulation : Some compounds act as positive allosteric modulators of metabotropic glutamate receptors, influencing neurotransmitter release and neuronal excitability.

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of triazolo derivatives found that compound 2e demonstrated superior antibacterial activity with MIC values lower than many standard treatments. This suggests a promising avenue for developing new antibiotics based on this scaffold .
  • Antidiabetic Action : Another investigation focused on the effect of triazolo derivatives on glucose levels in diabetic models showed that these compounds could significantly lower blood sugar levels when administered at optimal dosages.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the triazolo and quinoline rings can enhance biological activity. For example:

  • Substituents at R2 : Long alkyl chains were found to improve lipophilicity and cell permeability compared to aromatic groups.
  • Functional Groups : Electron-donating groups on phenyl rings were correlated with increased antibacterial potency.

Eigenschaften

IUPAC Name

2-oxo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2/c27-16-9-14(13-3-1-2-4-15(13)23-16)19(28)22-12-5-7-25(10-12)17-18-24-21-11-26(18)8-6-20-17/h1-4,6,8-9,11-12H,5,7,10H2,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDNCWINDGBBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=O)NC3=CC=CC=C32)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.